tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate
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Overview
Description
tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate is a chemical compound with the molecular formula C14H16F3NO2. It is a derivative of isoindoline, a bicyclic compound containing a nitrogen atom in one of the rings. The trifluoromethyl group attached to the isoindoline ring enhances the compound’s chemical stability and reactivity, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
The synthesis of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as isoindoline and trifluoromethylating agents.
Reaction Conditions: The reaction is often carried out under mild conditions using a copper-catalyzed direct trifluoromethylthiolation method.
Industrial Production: Industrial production methods may involve scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethyl group, which is an electron-withdrawing group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate has several scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with specific enzymes and receptors, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 5-(trifluoromethyl)isoindoline-2-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 5-(trifluoromethyl)-2,3-dihydro-1H-isoindole-2-carboxylate: This compound has a similar structure but differs in the degree of hydrogenation of the isoindoline ring.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: This compound contains a boron-containing group instead of the trifluoromethyl group, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts enhanced stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Properties
Molecular Formula |
C14H16F3NO2 |
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Molecular Weight |
287.28 g/mol |
IUPAC Name |
tert-butyl 5-(trifluoromethyl)-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C14H16F3NO2/c1-13(2,3)20-12(19)18-7-9-4-5-11(14(15,16)17)6-10(9)8-18/h4-6H,7-8H2,1-3H3 |
InChI Key |
DJMFVHCWRJHENZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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